molecular formula C11H20O B3191335 1-Undecyn-3-ol CAS No. 53735-49-2

1-Undecyn-3-ol

Cat. No. B3191335
CAS RN: 53735-49-2
M. Wt: 168.28 g/mol
InChI Key: ZZZWCMWSJIFAPR-UHFFFAOYSA-N
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Description

“1-Undecyn-3-ol” is an organic compound with the molecular formula C11H20O . It has an average mass of 168.276 Da and a monoisotopic mass of 168.151413 Da .


Synthesis Analysis

An enantioselective approach to (–)-isoavenaciolide was achieved starting from this compound . The synthesis relied upon the preparation of a chiral 4-silyloxy-2-alkenylborane by hydroboration of a protected 2,3-allenol and subsequent stereoselective addition to 2-thiophenecarboxaldehyde .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

In the synthesis of (–)-isoavenaciolide, this compound undergoes a series of reactions including hydroboration and addition to 2-thiophenecarboxaldehyde .

Safety and Hazards

“1-Undecyn-3-ol” is considered hazardous. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended. It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

CAS RN

53735-49-2

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

undec-1-yn-3-ol

InChI

InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,11-12H,3,5-10H2,1H3

InChI Key

ZZZWCMWSJIFAPR-UHFFFAOYSA-N

SMILES

CCCCCCCCC(C#C)O

Canonical SMILES

CCCCCCCCC(C#C)O

Other CAS RN

53735-49-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 8.65 g of the crude product from Example 6 was added 40 ml of 1M (n-C4H9)4NF in tetrahydrofuran (THF). The reaction mixture became warm and stirring was continued at room temperature for 1/2 hour. Thereafter, the reaction mixture was poured into brine and extracted 2x with diethyl ether. The combined ether extracts were washed 2x with brine and then dried (MgSO4). Removal of the solvent produced a brown oil. The oil was flash chromatographed on a silica gel column. Gradient elution from 10% diethyl ether in petroleum ether to 20% diethyl ether in petroleum ether produced 6.81 g of the titled product as a yellow oil.
Quantity
8.65 g
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reactant
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Quantity
40 mL
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reactant
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0 (± 1) mol
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solvent
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brine
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

10 g of (3RS)-1-(trimethylsilyl)-1-undecin-3-ol is dissolved in a mixture of 420 ml of 0.1 n sodium hydroxide solution and 420 ml of methanol and stirred for 3 hours at room temperature. Then, the methanol is removed in a vacuum, shaken with diethyl ether, dried (Na2SO4) and concentrated by evaporation. 6.46 g of (3RS)-1-undecin-3-ol is obtained as a yellow oil, which is further reacted as a crude product.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
0.1
Quantity
420 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

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